Dichlormid
Overview
Description
Dichlormid is an organic compound with the chemical formula Cl₂CHCON(CH₂C=CH₂)₂. It is classified as the amide of diallylamine and dichloroacetic acid. This compound is primarily used as an herbicide safener, which means it protects crops, particularly maize, from the harmful effects of certain herbicides without compromising the herbicide’s effectiveness against weeds .
Mechanism of Action
Target of Action
Dichlormid, an organic compound classified as the amide of diallylamine and dichloroacetic acid , is primarily used as a safener in maize to protect it from chloroacetanilide and thiocarbamate herbicides . It exhibits a remarkable degree of chemical and botanical specificity in protecting maize against thiocarbamates such as EPTC, butylate, vernolate .
Mode of Action
It is known that safeners like this compound enhance the ability of crops to detoxify herbicides . They promote in vivo transformations of herbicides into products with less or no appreciable herbicidal activity .
Biochemical Pathways
This compound has been reported to degrade through dechlorination, dealkylation, oxidation, and hydrolysis . These transformation pathways may enhance biological activity and/or persistence .
Pharmacokinetics
It is known that this compound is highly soluble in water and is highly volatile . These properties suggest that this compound could have a high potential for bioaccumulation .
Result of Action
The primary result of this compound’s action is the protection of maize from potential adverse effects of certain herbicides. By enhancing the crop’s ability to detoxify these herbicides, this compound helps to prevent injury to the crop .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high solubility in water and volatility suggest that it could be readily transported into aqueous systems . Furthermore, its degradation pathways, including dechlorination, dealkylation, oxidation, and hydrolysis, could be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
Dichlormid interacts with various enzymes and proteins in biochemical reactions. It plays a crucial role in the protection of crops against herbicide toxicity
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlormid can be synthesized through the reaction of diallylamine with dichloroacetyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cl2CHCOCl+NH(CH2CH=CH2)2→Cl2CHCON(CH2CH=CH2)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
Dichlormid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Dichlormid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound to study reaction mechanisms.
Biology: this compound is studied for its effects on plant physiology and its role in enhancing crop tolerance to herbicides.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily used in agriculture.
Industry: This compound is widely used in the agricultural industry as an herbicide safener to protect crops from herbicide damage .
Comparison with Similar Compounds
Similar Compounds
MG-191: Similar to dichlormid, MG-191 is effective against thiocarbamates but less so against chloroacetanilides.
Cyometrinil: An oxime ether used as a seed treatment safener.
Oxabetrinil: Another oxime ether with similar applications.
Fluxofenim: Used to protect sorghum plants against chloroacetanilides
Uniqueness
This compound is unique in its high degree of chemical and botanical specificity. It is particularly effective in protecting maize against thiocarbamates, making it a valuable tool in agricultural weed control. Its ability to enhance crop tolerance to herbicides without affecting weed control efficacy sets it apart from other safeners .
Properties
IUPAC Name |
2,2-dichloro-N,N-bis(prop-2-enyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLFORXOOIJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027997 | |
Record name | Dichlormid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
BP: 130 °C at 10 mm Hg | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.202 at 20 °C | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.0X10-3 mm Hg at 25 °C | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates., The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments. | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear viscous liquid | |
CAS No. |
37764-25-3 | |
Record name | Dichlormid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37764-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlormid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037764253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlormid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diallyldichloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E901J4382O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dichlormid protect crops from herbicide injury?
A1: this compound primarily functions by enhancing the detoxification of herbicides within crop plants. [] [] This is often achieved by stimulating the activity of enzymes like glutathione S-transferases (GSTs), which catalyze the conjugation of herbicides with glutathione, rendering them inactive. [] [] Additionally, this compound can increase the levels of glutathione, a crucial antioxidant that helps mitigate herbicide-induced oxidative stress. []
Q2: Does this compound directly interact with herbicides to reduce their toxicity?
A2: Research suggests that this compound does not directly interact with herbicides to neutralize them. [] Instead, its protective effect is mediated through its influence on plant metabolism, particularly the upregulation of detoxification pathways. [] []
Q3: How does temperature impact the effectiveness of this compound as a safener?
A5: Research indicates that this compound can effectively increase maize tolerance to chloroacetamide herbicides like metolachlor and acetochlor across a range of soil temperatures (12-37 °C). [] This suggests that this compound’s ability to enhance herbicide detoxification pathways in plants is maintained even under varying temperature conditions. []
Q4: How does this compound degrade in the environment?
A6: While photolysis and hydrolysis contribute to this compound degradation, microbial biotransformation plays a significant role. [] Studies using river sediment microcosms revealed that this compound undergoes cometabolism, with dechlorination being a key step. [] This process can lead to the formation of monochlorinated products, including the banned herbicide CDAA. []
Q5: What are the potential environmental concerns associated with this compound degradation?
A7: The formation of CDAA as a degradation product raises concerns due to its persistence and potential toxicity. [] Further research is crucial to fully understand the environmental fate and impact of this compound and its degradation products.
Q6: Does prior exposure to herbicides affect this compound degradation in soil?
A8: Field and laboratory studies suggest that prior exposure to specific herbicides, particularly EPTC and butylate, can enhance the degradation of this compound in soil. [] This enhanced degradation is likely due to the selection and enrichment of microbial communities capable of degrading both the herbicides and this compound. []
Q7: Can this compound interact synergistically with other herbicides?
A9: Interestingly, research shows that this compound can synergize the activity of certain herbicides, particularly those affecting Photosystem II and those generating singlet oxygen. [] It is suggested that this compound reduces ascorbic acid levels in plants, potentially impairing their singlet oxygen scavenging systems. [] This, in turn, increases the plant's susceptibility to damage by singlet oxygen-generating herbicides. []
Q8: Does this compound affect the efficacy of tribenuron herbicide?
A10: Studies indicate that this compound provides limited protection to corn against tribenuron injury compared to other safeners like naphthalic anhydride. [] This suggests that the safening mechanism of this compound might not be as effective against tribenuron compared to other herbicides.
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